molecular formula C8H8N4O2 B2947956 1-(1-methyl-1H-pyrazol-4-yl)-1H-imidazole-4-carboxylic acid CAS No. 1499626-82-2

1-(1-methyl-1H-pyrazol-4-yl)-1H-imidazole-4-carboxylic acid

Cat. No.: B2947956
CAS No.: 1499626-82-2
M. Wt: 192.178
InChI Key: AGHLHVFZFUTGSU-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-pyrazol-4-yl)-1H-imidazole-4-carboxylic acid is a novel chemical reagent featuring a molecular scaffold that incorporates two privileged heterocyclic systems: a 1-methylpyrazole and an imidazole-4-carboxylic acid. This structure makes it a valuable intermediate for medicinal chemistry and drug discovery research. The core structural motifs present in this compound are associated with a wide range of biological activities. The imidazole ring is a well-known pharmacophore in agrochemicals and pharmaceuticals, noted for its hydrogen bond donor-acceptor capability and high affinity for metals in protein active sites . Simultaneously, the 1-methyl-1H-pyrazole-4-yl moiety is a key structural component in several modern commercial fungicides that act by inhibiting succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain . The integration of these two systems into a single molecule creates a promising building block for developing new bioactive molecules, particularly through the active substructure splicing principle . This compound is intended solely for research applications in laboratory settings. It is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-methylpyrazol-4-yl)imidazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-11-3-6(2-10-11)12-4-7(8(13)14)9-5-12/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHLHVFZFUTGSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N2C=C(N=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1-methyl-1H-pyrazol-4-yl)-1H-imidazole-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclocondensation of appropriate hydrazines with carbonyl compounds to form the pyrazole ring, followed by further functionalization to introduce the imidazole ring. Industrial production methods often employ optimized conditions to ensure high yield and purity, such as the use of specific catalysts and controlled reaction environments .

Chemical Reactions Analysis

1-(1-Methyl-1H-pyrazol-4-yl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions, often using reagents like sodium borohydride or lithium aluminum hydride, can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using reagents like thionyl chloride or phosphorus tribromide.

    Major Products: These reactions typically yield products such as substituted pyrazoles, imidazoles, and various functionalized derivatives.

Scientific Research Applications

1-(1-Methyl-1H-pyrazol-4-yl)-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-pyrazol-4-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It also interacts with cellular receptors, influencing signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Imidazole-Carboxylic Acids

1-Phenyl-1H-imidazole-4-carboxylic Acid
  • Structure : A phenyl group replaces the pyrazole substituent at the imidazole nitrogen.
  • Properties : Higher lipophilicity (log P ≈ 1.5) compared to the target compound due to the aromatic phenyl group. The pKa of the carboxylic acid is ~2.8, slightly lower than typical imidazole-4-carboxylic acids, attributed to electron-withdrawing effects of the phenyl group .
  • Applications : Used as a building block for kinase inhibitors and anti-inflammatory agents.
1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic Acid
  • Structure : A pyrimidine ring replaces the pyrazole substituent.
  • Properties : Increased molecular weight (190.16 g/mol vs. 206.18 g/mol for the target compound) and lower solubility in polar solvents due to the pyrimidine’s planar structure. The pKa is comparable (~3.1) .
  • Applications : Explored in nucleotide analog synthesis and as a ligand in metal-organic frameworks.

Pyrazole-Carboxylic Acids

1-Methyl-1H-pyrazole-4-carboxylic Acid
  • Structure : Lacks the imidazole ring; only a methyl-pyrazole-carboxylic acid.
  • Properties : Lower molecular weight (140.13 g/mol) and higher acidity (pKa ~1.9) due to the absence of the electron-donating imidazole ring. Log P ≈ -0.3, indicating greater hydrophilicity .
  • Synthesis : Prepared via Vilsmeier reaction followed by oxidation .
1-Allyl-3-amino-1H-pyrazole-4-carboxylic Acid
  • Structure: Features an allyl group and amino substituent on the pyrazole ring.
  • Properties: Enhanced hydrogen-bonding capacity due to the amino group, improving crystallinity. The carboxylic acid pKa (~2.5) is less acidic than the target compound due to resonance stabilization from the amino group .

Hybrid Pyrazole-Imidazole Derivatives

1-Methyl-4-(1-methyl-1H-imidazole-2-amido)-1H-pyrrole-2-carboxylic Acid
  • Structure : Contains a pyrrole core linked to an imidazole via an amide bond.
  • Properties : Higher molecular weight (248.24 g/mol) and reduced solubility in aqueous media. The amide group introduces conformational rigidity, impacting binding affinity in biological systems .

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) pKa (Carboxylic Acid) Log P Solubility (Water) Synthesis Method
Target Compound 206.18 ~2.3 ~0.7 Moderate Vilsmeier + oxidation
1-Methyl-1H-pyrazole-4-carboxylic acid 140.13 1.9 -0.3 High Vilsmeier + oxidation
1-Phenyl-1H-imidazole-4-carboxylic acid 188.18 2.8 1.5 Low Electrophilic substitution
1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid 190.16 3.1 0.9 Low Multi-step coupling

Biological Activity

1-(1-methyl-1H-pyrazol-4-yl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound that combines pyrazole and imidazole rings, which are well-known for their diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, modulating enzyme function, and influencing cellular signal transduction pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity. For example, in vitro studies have shown that it can reduce cell viability in various cancer cell lines. One study reported an IC50 value of approximately 2.76 µM against ovarian adenocarcinoma cells (OVXF 899) and 9.27 µM against pleural mesothelioma cells (PXF 1752) .

Antimicrobial Properties

This compound has also demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes. Comparative studies show that it outperforms some conventional antibiotics in specific assays .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been studied for its anti-inflammatory effects. It inhibits key inflammatory pathways, potentially reducing the severity of conditions such as arthritis and other inflammatory diseases .

Case Studies

Several case studies have explored the biological activity of this compound:

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of the compound on a panel of human tumor cell lines, revealing selective toxicity towards ovarian and renal cancer cells .
  • Antimicrobial Activity : In a comparative analysis, the compound exhibited superior inhibition against Staphylococcus aureus and Escherichia coli compared to standard antibiotics .
  • Anti-inflammatory Mechanism : Research indicated that the compound significantly reduced pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent in inflammatory diseases .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Target/Organism IC50 (µM) Reference
AnticancerOvarian adenocarcinoma (OVXF 899)2.76
AnticancerPleural mesothelioma (PXF 1752)9.27
AntimicrobialStaphylococcus aureus<10
AntimicrobialEscherichia coli<10
Anti-inflammatoryHuman cell linesN/A

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